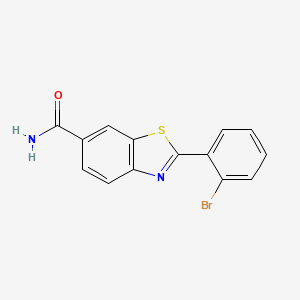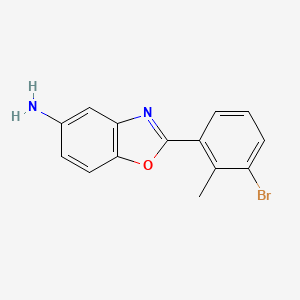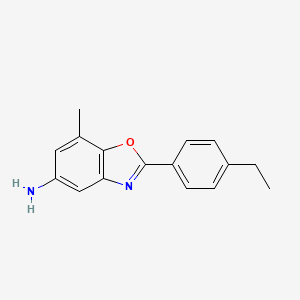
Infliximab
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Infliximab is a monoclonal antibody that works to enhance and improve the immune system . It is a type of biological therapy called a monoclonal antibody that may be used to treat certain autoimmune conditions characterized by inflammation .
Synthesis Analysis
Synthetic antibody protein mimics of infliximab have been created by molecular scaffolding on novel CycloTriVeratrilene (CTV) derivatives . This approach of obtaining synthetic antibodies, demonstrated by the synthesis of paratope mimics of monoclonal antibody infliximab, provided a facile access to a range of (highly) pre-organised molecules bearing three different (cyclic) peptide segments .
Molecular Structure Analysis
Infliximab is a chimeric immunoglobulin G1 monoclonal antibody that targets both soluble and transmembrane tumor necrosis factor (TNF)-α . Its concentration–time profile is biphasic, with a distribution and an elimination phase .
Chemical Reactions Analysis
Infliximab works by binding specifically to a protein called TNF-α (tumor necrosis factor-alpha), which is released by white blood cells as part of our body’s immune response to infection or invasion by foreign substances . Overproduction of TNF-α can cause inflammation, which can damage tissues, bones, and cartilage, and also cause cell death .
Physical And Chemical Properties Analysis
Infliximab is a purified, recombinant DNA-derived chimeric human-mouse IgG1 antibody that blocks TNF-α interaction with TNF-α receptor 1 (TNFR1) and TNFR2 . The physical and chemical properties of Infliximab are specific and are obtained from testing performed as part of quality control .
科学的研究の応用
Rheumatoid Arthritis Management
Infliximab (IFX) therapy has considerably improved the treatment of rheumatoid arthritis (RA). It’s a chimeric monoclonal antibody composed of human constant and murine variable regions that specifically bind to tumor necrosis factor alpha (TNF-α) . However, some patients do not respond adequately to IFX therapy, or the efficacy of the treatment diminishes over time . Therapeutic drug monitoring (TDM) of IFX could facilitate the identification of secondary non-responders and in turn, proper IFX use .
Inflammatory Bowel Disease Treatment
Infliximab is used for the management of inflammatory bowel disease (IBD). Subcutaneous CT-P13, a subcutaneous infliximab molecule, provides relative pharmacokinetic stability and higher trough drug levels when compared to intravenous administration . Emerging clinical trial and real-world data support comparable clinical, biochemical, endoscopic, and safety outcomes between subcutaneous and intravenous infliximab in both luminal Crohn’s disease and ulcerative colitis .
Psoriatic Arthritis Treatment
Infliximab is used for treating psoriatic arthritis, an autoimmune disease . It interacts with target tumor necrosis factor α (TNF-α), which is a key proinflammatory cytokine involved in chronic inflammatory diseases .
Ankylosing Spondylitis Treatment
Ankylosing spondylitis, another autoimmune disease, can also be treated with Infliximab .
Plaque Psoriasis Treatment
Infliximab is used for the treatment of adult plaque psoriasis .
Ulcerative Colitis and Crohn’s Disease Treatment
Infliximab is used for treating both pediatric and adult ulcerative colitis and Crohn’s disease . In a prospective observational study of 115 patients with steroid-refractory acute UC, patients with detectable serum infliximab trough concentrations had higher rates of clinical remission and lower rates of colectomy compared to patients with undetectable trough concentrations .
作用機序
Target of Action
Infliximab is a monoclonal anti-tumor necrosis factor alpha (TNF-α) antibody . TNF-α is a key proinflammatory cytokine involved in chronic inflammatory diseases . It is released by white blood cells as part of our body’s immune response to infection or invasion by foreign substances .
Mode of Action
Infliximab works by binding to both the soluble subunit and the membrane-bound precursor of TNF-α . This binding disrupts the interaction of TNF-α with its receptors, preventing it from activating further pro-inflammatory cascades . Infliximab may also cause lysis of cells that produce TNF-α .
Biochemical Pathways
The binding of infliximab to TNF-α disrupts the pro-inflammatory cascade signaling . This disruption can lead to a reduction in the signs and symptoms of inflammatory diseases and induce remission in patients who have had an inadequate response to alternative first-line therapies for that disorder .
Pharmacokinetics
Infliximab is administered intravenously, and its administration is weight-based . The volume of distribution of infliximab is low and at steady state ranges from 4.5 to 6 L . Therapeutic monoclonal antibodies, such as immunoglobulins, are cleared from the circulation primarily by catabolism . The median infliximab half-life is approximately 14 days .
Result of Action
Infliximab’s action results in a reduction of signs and symptoms of inflammatory diseases and induction of remission in patients who have had an inadequate response to alternative first-line therapies for that disorder . It is used in the treatment of a wide variety of inflammatory conditions such as rheumatoid arthritis, Crohn’s disease, and ankylosing spondylitis .
Action Environment
The action of infliximab can be influenced by various factors. For instance, the presence of antidrug antibodies can accelerate clearance through the reticuloendothelial system, and/or impair its efficacy by blocking the binding to the antigen . Furthermore, the use of concomitant immunomodulators, degree of systemic inflammation, serum albumin concentration, and body weight can affect the pharmacodynamic response .
Safety and Hazards
Infliximab affects your immune system and can reduce its ability to fight infections . Serious infections have happened in patients receiving infliximab, such as tuberculosis (TB) and infections caused by viruses, fungi, or bacteria . Using infliximab may increase your risk of developing certain types of cancer, including a rare fast-growing type of lymphoma (called hepatosplenic T-cell lymphoma) that can be fatal .
将来の方向性
CT-P13 is the first subcutaneous infliximab molecule approved for the management of inflammatory bowel disease (IBD). Compared to intravenous therapy, SC infliximab offers a range of practical, micro- and macroeconomic advantages . More randomised controlled trials are needed in order to investigate the efficacy of the proposed preventive and management algorithms .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Infliximab involves the generation of the heavy and light chains of the monoclonal antibody separately, followed by their combination to form the final product.", "Starting Materials": [ "Heavy chain variable domain (VH) gene", "Light chain variable domain (VL) gene", "Expression vectors", "CHO cells", "Culture media", "Purification reagents" ], "Reaction": [ "1. Isolation of the VH and VL genes from human B cells", "2. Cloning of the VH and VL genes into separate expression vectors", "3. Transfection of CHO cells with the VH and VL expression vectors", "4. Culture of the transfected CHO cells in appropriate media", "5. Harvesting of the heavy and light chains separately from the culture media", "6. Purification of the heavy and light chains using chromatography techniques", "7. Combination of the purified heavy and light chains in a specific ratio", "8. Refolding of the combined chains to form the final Infliximab product", "9. Final purification of Infliximab using chromatography techniques" ] } | |
CAS番号 |
170277-31-3 |
製品名 |
Infliximab |
分子式 |
C7H7N3O2 |
分子量 |
0 |
製品の起源 |
United States |
Q & A
Q1: What is the primary mechanism of action of Infliximab?
A1: Infliximab is a chimeric monoclonal antibody that specifically targets and binds to tumor necrosis factor-alpha (TNF-α) [, , , ]. This binding neutralizes TNF-α activity, preventing it from interacting with its receptors (TNFR1 and TNFR2) on cell surfaces [, , ].
Q2: How does Infliximab's binding to TNF-α lead to therapeutic effects in inflammatory conditions?
A2: TNF-α is a key pro-inflammatory cytokine involved in various inflammatory diseases [, , , ]. By neutralizing TNF-α, Infliximab disrupts the inflammatory cascade, leading to reduced inflammation, decreased production of other pro-inflammatory cytokines, and ultimately, symptom relief [, , ].
Q3: Does Infliximab induce apoptosis of inflammatory cells?
A3: While initially thought to be a primary mechanism, research suggests that Infliximab does not directly induce apoptosis in significant numbers []. Instead, it primarily exerts its effects through modulating the TNF-α system, including increasing soluble TNFR2 release, reducing TNFR2 expression on cells, and enhancing IL-10 production, creating an anti-inflammatory environment [].
Q4: What is the molecular formula and weight of Infliximab?
A4: This information is not provided in the provided research papers.
Q5: Is there information available regarding Infliximab's material compatibility and stability under various conditions?
A5: The provided research papers primarily focus on clinical applications and efficacy of Infliximab rather than its material compatibility and stability under various conditions.
Q6: How is Infliximab administered, and what is its typical half-life?
A6: Infliximab is administered intravenously [, , , ]. The provided research papers do not specify a specific half-life, but it is generally understood that monoclonal antibodies like Infliximab have relatively long half-lives, often measured in days to weeks.
Q7: What factors can influence Infliximab's pharmacokinetics in patients?
A7: The development of anti-infliximab antibodies (ATI) is a significant factor affecting infliximab's pharmacokinetics [, , , , , ]. ATI can bind to and neutralize Infliximab, leading to increased clearance, lower serum concentrations, and reduced efficacy [, , , , , ].
Q8: How does the presence of ATI impact Infliximab's clinical effectiveness?
A8: Studies have consistently shown a strong correlation between the presence of ATI, reduced serum Infliximab concentrations, and loss of clinical response [, , , , , ]. Patients with higher ATI titers tend to experience shorter durations of response and may require dose adjustments or treatment discontinuation [, , , , , ].
Q9: Are there strategies to mitigate the impact of ATI on Infliximab therapy?
A9: Co-administration of immunosuppressants, such as methotrexate (MTX), is a common strategy to reduce ATI formation [, , ]. While MTX may not completely prevent ATI development, it can lower ATI levels and prolong the duration of response to Infliximab [, , ].
Q10: What is the relationship between serum Infliximab trough levels and clinical response?
A10: Research suggests a strong correlation between serum Infliximab trough levels and clinical efficacy [, , , , , , ]. Lower trough levels, particularly below 1 µg/mL, are associated with increased disease activity and poorer response [, , , , , , ].
Q11: How can therapeutic drug monitoring (TDM) be used to optimize Infliximab therapy?
A11: TDM, involving the measurement of serum Infliximab and ATI levels, can guide treatment decisions [, , , , , , ]. Patients with low trough levels and/or high ATI titers may benefit from dose escalation, more frequent infusions, or switching to a different biologic agent [, , , , , , ].
Q12: Which inflammatory diseases have shown positive responses to Infliximab in clinical trials and observational studies?
A12: Infliximab has demonstrated clinical efficacy in a range of inflammatory conditions, including:
- Rheumatoid Arthritis (RA): Improves symptoms, reduces joint damage, and promotes remission in patients with moderate to severe RA [, , , , ].
- Crohn's Disease (CD): Induces and maintains remission, heals mucosal ulcerations, reduces hospitalizations and surgeries in both adult and pediatric CD [, , , , , , , ].
- Ulcerative Colitis (UC): Effective as rescue therapy for acute severe UC and for inducing and maintaining remission in chronic refractory UC [, , , , ].
- Ankylosing Spondylitis (AS): Improves disease activity, functionality, and pain in patients with AS [, , ].
- Behçet’s Disease (BD): Shows promise in controlling refractory uveitis associated with BD, reducing ocular inflammatory attacks, and improving visual acuity [, , , , ].
- Psoriasis: Effective in treating moderate to severe plaque psoriasis, psoriatic arthritis, pustular psoriasis, and psoriatic erythroderma [, ].
Q13: Are there specific patient populations where Infliximab may be more or less effective?
A13:
- Elderly Patients: Research suggests that Infliximab's efficacy and safety profile in elderly patients with RA are comparable to those observed in younger populations [].
- Pediatric Patients: Infliximab has shown efficacy in pediatric CD, maintaining clinical benefit and potentially improving growth in children with growth delay [].
Q14: What are the primary mechanisms of resistance to Infliximab?
A15: The development of ATI is the most well-documented mechanism of resistance to Infliximab [, , , , , ]. These antibodies can neutralize the drug, leading to reduced serum levels and loss of efficacy [, , , , , ].
Q15: Does cross-resistance occur between Infliximab and other TNF-α inhibitors?
A16: While there is limited data on cross-resistance between Infliximab biosimilars, research suggests that antibodies developed against one Infliximab product (originator or biosimilar) fully cross-react with other Infliximab products []. This implies that switching to a different Infliximab product might not be beneficial if a patient develops ATI.
Q16: What are some of the known adverse events associated with Infliximab therapy?
A16: While this Q&A focuses on the scientific background of Infliximab, it's important to acknowledge that all medications carry potential risks. The provided research papers mention several potential adverse events, including:
- Infections: Infliximab can increase the risk of infections, including serious infections like tuberculosis [, , ].
- Infusion Reactions: Some patients may experience infusion-related reactions, ranging from mild to severe [, , ].
- Other Adverse Events: The research papers mention other potential adverse events, including pulmonary tuberculosis, depression, pneumonia, deep-vein thrombosis, CNS lymphoma, and Legionella pneumonia [, , ].
Q17: Are there ongoing efforts to develop alternative drug delivery systems for Infliximab?
A17: The provided research papers focus on intravenous Infliximab. While alternative delivery systems are not discussed, research in drug delivery constantly explores new approaches for biologics, which may include Infliximab in the future.
Q18: Are there reliable biomarkers to predict Infliximab response or identify patients at risk of developing adverse events?
A18:
- Serum Infliximab and ATI Levels: Monitoring serum trough concentrations of Infliximab and ATI levels is crucial for predicting response, identifying loss of response, and guiding dose optimization [, , , , , , ].
- C-reactive Protein (CRP): CRP, a general marker of inflammation, can be used to assess disease activity and monitor response to Infliximab therapy [, , , , , , ].
- Genetic Biomarkers: Research is exploring potential genetic biomarkers, such as HLA-DQA1*05, to predict the risk of ATI formation and loss of response to Infliximab [].
Q19: What analytical methods are used to measure serum Infliximab and ATI levels?
A19: The research papers mention several techniques for measuring Infliximab and ATI:
- Enzyme-linked immunosorbent assay (ELISA): ELISA is a common method for quantifying Infliximab and ATI levels in serum samples [, , , , , , ].
- Radioimmunoassay (RIA): RIA, a highly sensitive technique, can also be used to detect and quantify anti-infliximab antibodies [].
Q20: What is known about the immunogenicity of Infliximab?
A21: Infliximab, being a chimeric monoclonal antibody, can elicit an immune response in some patients, leading to the production of ATIs [, , , , , ].
Q21: What factors might contribute to Infliximab's immunogenicity?
A21:
- Chimeric Nature: As a chimeric antibody, Infliximab contains both human and murine components. The murine portions can trigger an immune response in some individuals [, ].
- Frequency of Administration: Repeated exposure to Infliximab, particularly with infrequent dosing intervals, can increase the likelihood of ATI development [, , , , , ].
Q22: Are there strategies to reduce or prevent ATI formation during Infliximab therapy?
A22:
- Concomitant Immunosuppressants: Co-administration of immunosuppressants, like methotrexate (MTX), is a standard practice to suppress the immune response and reduce ATI formation [, , ].
- Optimized Dosing Strategies: Research suggests that maintaining therapeutic Infliximab trough levels through optimized dosing regimens (e.g., shorter dosing intervals, dose escalation) might help minimize ATI development [, , , , , ].
Q23: What are some alternative treatment options for patients who do not respond to Infliximab or develop intolerance?
A23: Several alternative therapies are available for patients who fail to respond to or cannot tolerate Infliximab:
- Other TNF-α Inhibitors: Other biologic agents targeting TNF-α, such as adalimumab, etanercept, and golimumab, offer alternative treatment options [, , ].
- Non-TNF-α Biologics: Biologics targeting different pathways, such as ustekinumab (targeting IL-12 and IL-23) or vedolizumab (targeting α4β7 integrin), provide additional therapeutic options [].
Q24: What resources are available to researchers studying Infliximab and related therapies?
A24: Numerous resources support ongoing research:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






